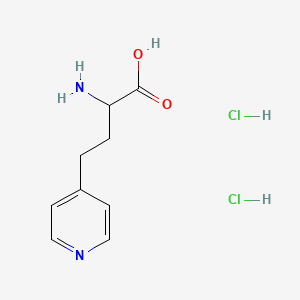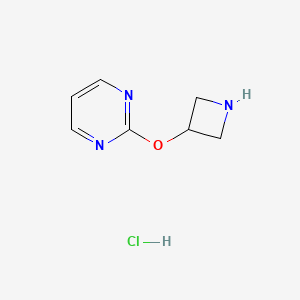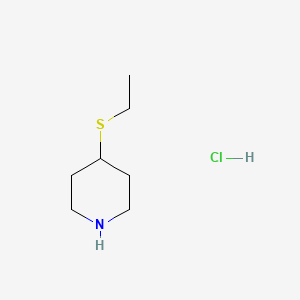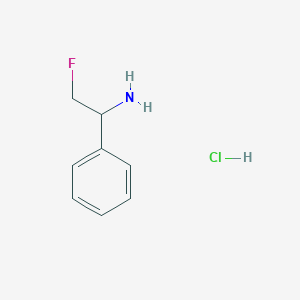
2-Fluoro-1-phenylethanamine Hydrochloride
説明
2-Fluoro-1-phenylethanamine Hydrochloride, also known as (S)-2-Fluoro-1-phenylethanamine Hydrochloride, is a chemical compound with the CAS Number: 886216-59-7 . It has a molecular weight of 175.63 and its IUPAC name is (1S)-2-fluoro-1-phenylethanamine hydrochloride . It is a white to yellow solid and is typically stored at +4°C .
Molecular Structure Analysis
The molecular structure of 2-Fluoro-1-phenylethanamine Hydrochloride is represented by the linear formula C8H11ClFN . The InChI code for this compound is 1S/C8H10FN.ClH/c9-6-8(10)7-4-2-1-3-5-7;/h1-5,8H,6,10H2;1H/t8-;/m1./s1 .科学的研究の応用
Synthesis and Analytical Characterizations
2-Fluoro-1-phenylethanamine Hydrochloride has been studied for its chemical synthesis and comprehensive analytical characterizations. One such study involves the synthesis and characterization of 1-[1-(2-fluorophenyl)-2-phenylethyl]pyrrolidine (fluorolintane) and its isomers, highlighting the complex nature of this compound and its analytical challenges in the context of new psychoactive substances (Dybek et al., 2019).
Chemical Synthesis
The compound has been synthesized through various chemical reactions, such as fluorodeamination and fluorodehydroxylation. These syntheses have been critical in studying its physical and chemical properties, including specific rotation and potential applications as a derivatizing chiral agent in analytical chemistry (Hamman et al., 1987).
Histochemical Applications
2-Fluoro-1-phenylethanamine Hydrochloride and its derivatives have been utilized in histochemical studies. For instance, hydrochloric acid catalyzes the formation of fluorophores in reactions involving phenylethylamines, indicating its potential use in specific histochemical applications (Björklund & Stenevi, 1970).
Pharmacological Studies
The compound's derivatives have been studied for their adrenergic properties, demonstrating the impact of fluorine substitution on beta-adrenergic activity. This has implications for understanding adrenergic receptor interactions and designing new adrenergic drugs (Adejare et al., 1991).
Metabolism and Behavioral Studies
Studies on the metabolism and behavioral properties of optical isomers of 2-amino-1-fluoro-3-phenylpropane hydrochloride have provided insights into how fluorine substitution affects drug metabolism and behavioral responses, with potential implications for pharmacology and toxicology (Danielson et al., 1986).
Electrochemical Applications
Research on the electrolytic reduction of derivatives of 2-Fluoro-1-phenylethanamine Hydrochloride has been conducted, demonstrating its potential in electrochemical applications. This includes the study of carbon-sulphur and carbon-fluorine bond cleavages in specific chemical environments (Kunugi et al., 1993).
Doping Control Monitoring
In the context of sports and doping controls, 2-Phenylethanamine, a core structure related to 2-Fluoro-1-phenylethanamine Hydrochloride, has been monitored. Understanding its presence and metabolism in humans has implications for anti-doping efforts and the differentiation between illicit intake and natural occurrence (Sigmund et al., 2015).
Safety And Hazards
The safety data sheet for a related compound, Fluoro-4-methylaniline, indicates that it is a combustible liquid and can cause skin irritation, serious eye irritation, and respiratory irritation. It is toxic if swallowed, in contact with skin, or if inhaled . It is recommended to wear protective gloves, clothing, and eye/face protection when handling this compound, and to avoid breathing its dust, fume, gas, mist, vapors, or spray . It should be stored locked up and in a well-ventilated place .
特性
IUPAC Name |
2-fluoro-1-phenylethanamine;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H10FN.ClH/c9-6-8(10)7-4-2-1-3-5-7;/h1-5,8H,6,10H2;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OLMLEABQOBEBQU-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C(CF)N.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H11ClFN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
175.63 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-Fluoro-1-phenylethanamine Hydrochloride | |
CAS RN |
1803591-64-1 | |
| Record name | 2-fluoro-1-phenylethan-1-amine hydrochloride | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



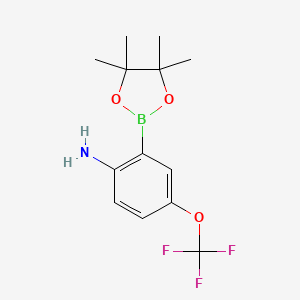

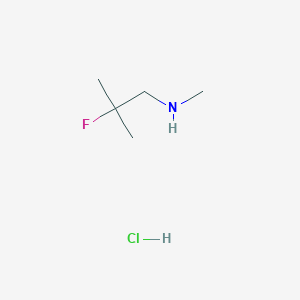
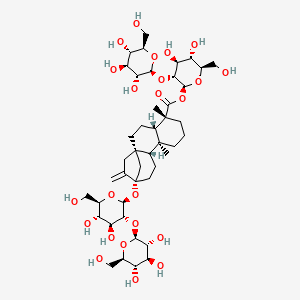
![3-[(4-Fluorophenyl)sulfanyl]-8-azabicyclo[3.2.1]octane hydrochloride](/img/structure/B1447646.png)
![2-[(Tert-butylsulfanyl)methyl]pyrrolidine hydrochloride](/img/structure/B1447647.png)
![2-[(Tert-butylsulfanyl)methyl]piperidine hydrochloride](/img/structure/B1447648.png)
![[1-[4-(2-Thienyl)-1H-imidazol-2-YL]ethyl]amine dihydrochloride](/img/structure/B1447650.png)
![3-[(Benzylsulfanyl)methyl]piperidine hydrochloride](/img/structure/B1447652.png)
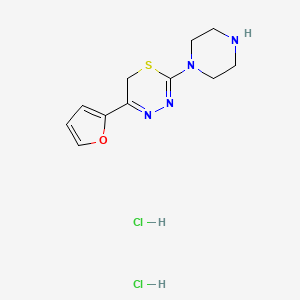
![3-[(Furan-2-ylmethyl)sulfanyl]-8-azabicyclo[3.2.1]octane hydrochloride](/img/structure/B1447656.png)
